3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene

Beschreibung

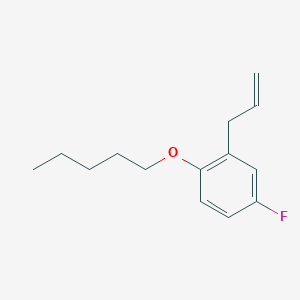

3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene (CAS: 343774-48-1) is a fluorinated aromatic allyl ether characterized by a 1-propene backbone substituted with a 5-fluoro-2-n-pentoxyphenyl group. The compound features a fluorine atom at the 5-position of the phenyl ring and a linear pentyloxy chain at the 2-position (n-pentoxy group). This structural configuration imparts unique electronic and steric properties, influencing its reactivity and physicochemical behavior. Notably, the compound has been discontinued in commercial production, as indicated by supplier records .

Eigenschaften

IUPAC Name |

4-fluoro-1-pentoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-9-8-13(15)11-12(14)7-4-2/h4,8-9,11H,2-3,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQAFLRQXUNDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601226510 | |

| Record name | Benzene, 4-fluoro-1-(pentyloxy)-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-96-8 | |

| Record name | Benzene, 4-fluoro-1-(pentyloxy)-2-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-1-(pentyloxy)-2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601226510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-n-pentoxyphenol and allyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, resulting in the formation of saturated derivatives.

Substitution: The fluorine atom and pentoxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds structurally similar to 3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene have shown promising antimicrobial properties. For instance, studies have demonstrated that fluorinated compounds can enhance cell permeability and antimicrobial efficacy against Mycobacterium tuberculosis strains . The introduction of fluorine is believed to improve the interaction of these compounds with bacterial cell walls, potentially disrupting their synthesis pathways.

Case Study : A study focused on the synthesis of various fluorinated carboxamidrazones showed that the introduction of fluorine significantly improved the activity of certain compounds against resistant strains of Mycobacterium tuberculosis. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research has highlighted the potential neuroprotective effects of compounds similar to this compound. Specifically, derivatives with similar structures have been investigated for their ability to protect neural tissues from degeneration associated with various diseases.

Case Study : A patent application describes a class of benzene derivatives that exhibit potent neuroprotective properties, suggesting that modifications to the phenyl group can lead to significant therapeutic benefits in treating neurodegenerative conditions . This opens avenues for further exploration of this compound in neuropharmacology.

Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 343774-48-1 | C₁₄H₁₇FO | ~220.28 | 5-Fluoro, 2-n-pentoxyphenyl |

| 3-(2-Isopropylphenyl)-1-propene | 1587-06-0 | C₁₂H₁₆ | 160.26 | 2-Isopropylphenyl |

| 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene | - | C₁₀H₁₀ClF | 184.64 | 3-Fluoro-4-methylphenyl, 2-chloro |

| 3-(3-Carboethoxyphenyl)-2-methyl-1-propene | - | C₁₃H₁₄O₂ | 202.25 | 3-Carboethoxy, 2-methyl |

Key Observations :

In contrast, 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene combines fluorine and chlorine substituents, which may amplify electrophilic reactivity due to synergistic electron withdrawal .

Alkoxy vs. Alkyl Chains :

- The n-pentoxy group in the target compound contributes to increased lipophilicity compared to shorter-chain alkoxy or alkyl substituents (e.g., isopropyl in 1587-06-0) . This property could influence solubility in organic solvents or biological membrane permeability.

Steric Effects :

- Bulky substituents, such as the adamantyl group in 3-(1-Adamantyl)-1-propene (discussed in ), introduce significant steric hindrance, reducing reaction yields in synthetic pathways. The n-pentoxy group in the target compound likely imposes moderate steric effects compared to adamantyl derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity: The n-pentoxy chain in the target compound likely enhances lipophilicity compared to hydroxylated analogues like 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, which may exhibit higher solubility in polar solvents due to its phenolic -OH group .

- Stability : The discontinued status of this compound may reflect challenges in synthesis, storage, or toxicity, whereas simpler analogues like 3-(2-Isopropylphenyl)-1-propene remain commercially available .

Biologische Aktivität

3-(5-Fluoro-2-n-pentoxyphenyl)-1-propene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Formula : C16H21F

- Molecular Weight : 250.34 g/mol

- Structure : The compound features a fluorinated aromatic ring and a propene moiety, which may contribute to its biological activity.

The biological activity of this compound is thought to be linked to its interaction with various cellular pathways. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling and proliferation.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as phospholipase D (PLD), which plays a critical role in cell signaling and membrane dynamics. For instance, FIPI, a known PLD inhibitor, shows similar structural characteristics and has demonstrated significant biological activity in various models .

Biological Activity Overview

Anticancer Activity

A study investigating the anticancer properties of fluorinated compounds indicated that this compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells, similar to other fluorinated analogs used in cancer therapy .

Enzyme Modulation

In vitro experiments have shown that the compound can modulate phospholipase D activity, which is essential for various cellular processes including membrane trafficking and cell migration. The IC50 values for related compounds suggest a potent inhibitory effect, which warrants further exploration in therapeutic contexts .

Research Findings

Recent computational studies have provided insights into the binding affinities and interaction profiles of this compound with target enzymes. These findings suggest that structural modifications can significantly enhance or diminish biological activity, emphasizing the importance of chemical design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.